molecular formula C10H7BrN2O2 B2405270 3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1038915-04-6

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2405270
CAS No.: 1038915-04-6
M. Wt: 267.082
InChI Key: SRHSBISDUVBMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7BrN2O2 and its molecular weight is 267.082. The purity is usually 95%.
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Scientific Research Applications

1. Potential in Nonlinear Optical Materials

A study by Chandrakantha et al. (2013) investigated N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to the specified compound, revealing their potential as nonlinear optical (NLO) materials. One of the compounds, ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, was highlighted for its significant nonlinearity, indicating possible applications in optical limiting technologies (Chandrakantha et al., 2013).

2. Synthesis of Novel Compounds for Biological Applications

Research by Yıldırım and Kandemirli (2006, 2005) focused on functionalization reactions using pyrazole-3-carboxylic acid derivatives. These studies led to the creation of novel compounds with potential applications in medicinal chemistry, particularly as building blocks for further synthesis and drug development (Yıldırım & Kandemirli, 2006); (Yıldırım et al., 2005).

3. Intermediate in Insecticide Synthesis

Niu Wen-bo (2011) explored the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of a new insecticide, chlor-antraniliprole. This demonstrates the chemical's role in the synthesis of agriculturally significant compounds (Niu Wen-bo, 2011).

4. Crystal Structure Analysis

Kumarasinghe, Hruby, and Nichol (2009) studied related pyrazole compounds, focusing on their crystal structures. Understanding these structures can provide insights into the chemical's properties and potential applications in various scientific fields, especially in material science (Kumarasinghe et al., 2009).

5. Antiproliferative Agents in Cancer Research

Ananda et al. (2017) synthesized novel pyrazole derivatives, including compounds with the 3-(2-bromophenyl)-1H-pyrazole moiety, and tested them as potential antiproliferative agents against cancer cell lines. This highlights the compound's relevance in developing treatments for cancer (Ananda et al., 2017).

Mechanism of Action

Target of Action

Similar compounds such as phenylboronic acid have been reported to have receptor-like abilities . They can bind to 1,2 and 1,3-cis-diols motifs of carbohydrates, which are used for the development of synthetic ‘boron-lectins’ .

Mode of Action

It’s worth noting that the dynamic covalent interaction between boronic acid and saccharides has been studied . This interaction could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Phenylboronic acid, a similar compound, has been used for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies, and for biorthogonal conjugations . These processes could potentially be affected by the compound.

Result of Action

The compound’s potential bioanalytical applicability was assessed by measuring the binding to glycan chains of antibodies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid. For instance, the compound is likely to be mobile in the environment due to its water solubility . This could potentially affect how the compound interacts with its targets and its overall effectiveness.

Properties

IUPAC Name

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-4-2-1-3-6(7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHSBISDUVBMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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